molecular formula C10H13NO3 B11785462 Ethyl 5-cyclobutyloxazole-2-carboxylate

Ethyl 5-cyclobutyloxazole-2-carboxylate

Cat. No.: B11785462
M. Wt: 195.21 g/mol
InChI Key: FMWZYGNBUBBHOY-UHFFFAOYSA-N
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Description

Ethyl 5-cyclobutyloxazole-2-carboxylate is a chemical compound that belongs to the oxazole family. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-cyclobutyloxazole-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl cyanoacetate with cyclobutanone in the presence of a base, followed by cyclization with an appropriate reagent to form the oxazole ring .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-cyclobutyloxazole-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional functional groups, while substitution reactions can introduce various substituents onto the oxazole ring .

Scientific Research Applications

Ethyl 5-cyclobutyloxazole-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl 5-cyclobutyloxazole-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-cyclobutyloxazole-2-carboxylate is unique due to its cyclobutyl group, which imparts distinct chemical and physical properties. This makes it a valuable compound for specific applications where these properties are advantageous .

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

ethyl 5-cyclobutyl-1,3-oxazole-2-carboxylate

InChI

InChI=1S/C10H13NO3/c1-2-13-10(12)9-11-6-8(14-9)7-4-3-5-7/h6-7H,2-5H2,1H3

InChI Key

FMWZYGNBUBBHOY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC=C(O1)C2CCC2

Origin of Product

United States

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